tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromo-4-methylthiazole with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction typically occurs under mild conditions and results in the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and the compound is usually produced in bulk quantities for use in various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .
Scientific Research Applications
tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness
tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring. This unique structure can lead to different reactivity and interactions compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-4-methyl-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(10)15-7(11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZSJJTWSSRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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